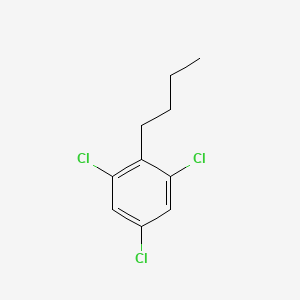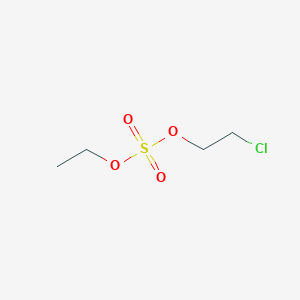
2-Chloroethyl ethyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroethyl ethyl sulfate is an organosulfur compound with the chemical formula C4H9ClS. It is a colorless liquid that belongs to the family of vesicant compounds known as half mustards. This compound has been extensively studied due to its structural similarity to sulfur mustard, a well-known chemical warfare agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloroethyl ethyl sulfate can be synthesized through various methods. One common method involves the reaction of ethyl alcohol with thionyl chloride to produce ethyl chloride, which is then reacted with sodium sulfide to form 2-chloroethyl ethyl sulfide. The reaction conditions typically involve the use of an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation and purification to achieve the desired purity and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloroethyl ethyl sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: In the presence of water, it can hydrolyze to form ethyl alcohol and hydrochloric acid.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.
Nucleophiles: Sodium hydroxide and ammonia are typical nucleophiles used in substitution reactions.
Reaction Conditions: These reactions often require specific temperatures, solvents, and catalysts to proceed efficiently.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Substituted Ethyl Sulfides: Resulting from nucleophilic substitution.
Ethyl Alcohol and Hydrochloric Acid: Products of hydrolysis.
Applications De Recherche Scientifique
2-Chloroethyl ethyl sulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying the reactivity of sulfur mustards.
Biology: Employed in studies investigating the effects of vesicant compounds on biological systems.
Medicine: Research into potential therapeutic agents that can neutralize or mitigate the effects of chemical warfare agents.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-chloroethyl ethyl sulfate involves its ability to alkylate nucleophiles, such as DNA and proteins. This alkylation can lead to the formation of cross-links and adducts, disrupting normal cellular functions and leading to cell death. The compound’s reactivity is primarily due to the presence of the chloroethyl group, which can undergo nucleophilic substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfur Mustard (Bis(2-chloroethyl) sulfide): A well-known chemical warfare agent with similar vesicant properties.
Nitrogen Mustard (Bis(2-chloroethyl)amine): Another chemical warfare agent with alkylating properties.
Oxygen Mustards (Bis(2-haloethyl)ethers): Compounds with similar chemical structures but containing oxygen atoms.
Uniqueness
2-Chloroethyl ethyl sulfate is unique due to its specific chemical structure, which allows it to serve as a model compound for studying the reactivity and toxicity of sulfur mustards. Its relatively simpler structure compared to full mustards makes it a valuable tool in research and industrial applications.
Propriétés
Numéro CAS |
104184-81-8 |
|---|---|
Formule moléculaire |
C4H9ClO4S |
Poids moléculaire |
188.63 g/mol |
Nom IUPAC |
2-chloroethyl ethyl sulfate |
InChI |
InChI=1S/C4H9ClO4S/c1-2-8-10(6,7)9-4-3-5/h2-4H2,1H3 |
Clé InChI |
UYOVBPTWMOEJQD-UHFFFAOYSA-N |
SMILES canonique |
CCOS(=O)(=O)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


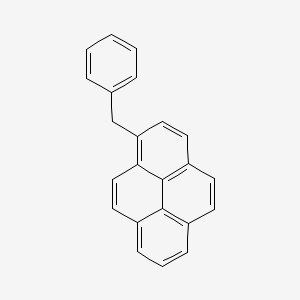

![2,7-bis[2-(piperidin-1-yl)ethoxy]-9H-fluoren-9-one](/img/structure/B14341163.png)



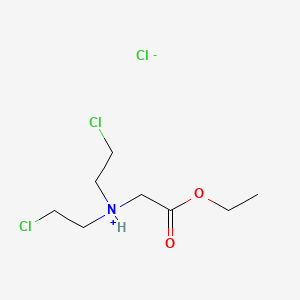


![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine}](/img/structure/B14341214.png)
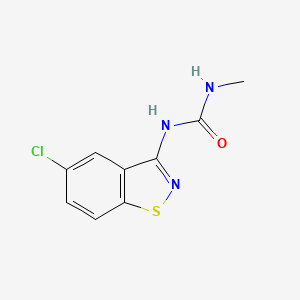
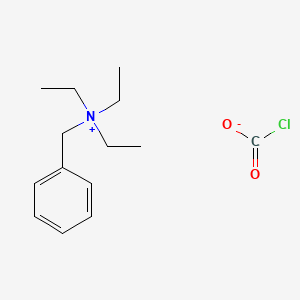
![Ethyl 4-[[(2-amino-3,4-dihydro-4-oxo-6-quinazolinyl)methyl]-2-propyn-1-ylamino]benzoate](/img/structure/B14341236.png)
